

# The Discovery and Characterization of 3,5-Dimethylheptan-4-one: A Technical Review

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## Compound of Interest

Compound Name: 3,5-Dimethylheptan-4-one

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## Abstract

**3,5-Dimethylheptan-4-one**, a branched aliphatic ketone, has been a subject of interest in various chemical contexts. This technical guide provides a comprehensive review of its discovery, focusing on a representative classical synthesis, and a detailed summary of its physicochemical and spectroscopic properties. While a singular "discovery" paper is not readily identifiable in modern databases, its synthesis is achievable through established organometallic routes. This document outlines a detailed experimental protocol for a Grignard-based synthesis, presents its known quantitative data in structured tables for comparative analysis, and includes workflow diagrams for its synthesis and characterization.

## Introduction

**3,5-Dimethylheptan-4-one** (also known as di-sec-butyl ketone) is a nine-carbon, branched-chain ketone with the chemical formula  $C_9H_{18}O$ .<sup>[1][2][3]</sup> Its structure, featuring a central carbonyl group flanked by two sec-butyl groups, gives it specific physical and chemical properties that are of interest in organic synthesis and material science. The initial synthesis and characterization of such ketones were often part of broader studies on the scope and limitations of new synthetic methodologies. This guide consolidates the available data on **3,5-Dimethylheptan-4-one** and presents a plausible and well-documented synthetic route representative of its preparation.



## Physicochemical Properties

A summary of the key physical and chemical properties of **3,5-Dimethylheptan-4-one** is presented in Table 1. This data has been compiled from various chemical databases and provides a quantitative overview of the compound's characteristics.

Table 1: Physicochemical Properties of **3,5-Dimethylheptan-4-one**

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	142.24 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Registry Number	19549-84-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	164-166 °C	<a href="#">[5]</a>
Density	0.826 g/cm <sup>3</sup> at 20 °C	<a href="#">[5]</a>
Refractive Index	1.4154-1.4174	ChemBook
Flash Point	46 °C	ChemBook
XLogP3-AA	2.7	<a href="#">[1]</a>
Hydrogen Bond Donor Count	0	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[1]</a>
Rotatable Bond Count	4	<a href="#">[1]</a>

## Spectroscopic Data

The structural elucidation of **3,5-Dimethylheptan-4-one** is supported by various spectroscopic techniques. A summary of key spectral data is provided in Table 2.

Table 2: Spectroscopic Data for **3,5-Dimethylheptan-4-one**



Spectrum Type	Key Peaks/Signals	Source
$^1\text{H}$ NMR	Data available, specific peaks not detailed in search results.	[1]
$^{13}\text{C}$ NMR	Data available, specific peaks not detailed in search results.	[3]
Mass Spectrometry (GC-MS)	Major fragments and molecular ion peak available in databases.	[1][6]
Infrared (IR) Spectroscopy	Characteristic C=O stretch, C-H stretches and bends.	[1][6]

## Experimental Protocols: Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is a highly plausible method for the original and subsequent syntheses of **3,5-Dimethylheptan-4-one**.<sup>[7][8][9]</sup> The following protocol details the synthesis from sec-butyl bromide and isobutyronitrile.

### Materials

- Magnesium turnings
- Anhydrous diethyl ether
- sec-Butyl bromide
- Isobutyronitrile
- Dry ice/acetone bath
- 10% Sulfuric acid
- Saturated sodium bicarbonate solution



- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel, etc.)

## Procedure

### Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

- A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to ensure anhydrous conditions.
- Magnesium turnings are placed in the flask.
- A solution of sec-butyl bromide in anhydrous diethyl ether is prepared and placed in the dropping funnel.
- A small amount of the sec-butyl bromide solution is added to the magnesium turnings to initiate the reaction. Initiation may be aided by gentle warming or the addition of a small crystal of iodine.
- Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining sec-butyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction of the magnesium. The resulting solution is the Grignard reagent, sec-butylmagnesium bromide.

### Step 2: Reaction with Isobutyronitrile

- The Grignard reagent solution is cooled in an ice bath.
- A solution of isobutyronitrile in anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled Grignard reagent with vigorous stirring.



- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

#### Step 3: Hydrolysis and Work-up

- The reaction mixture is carefully poured onto a mixture of crushed ice and 10% sulfuric acid with stirring.
- The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
- The aqueous layer is extracted twice with diethyl ether.
- The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

#### Step 4: Purification

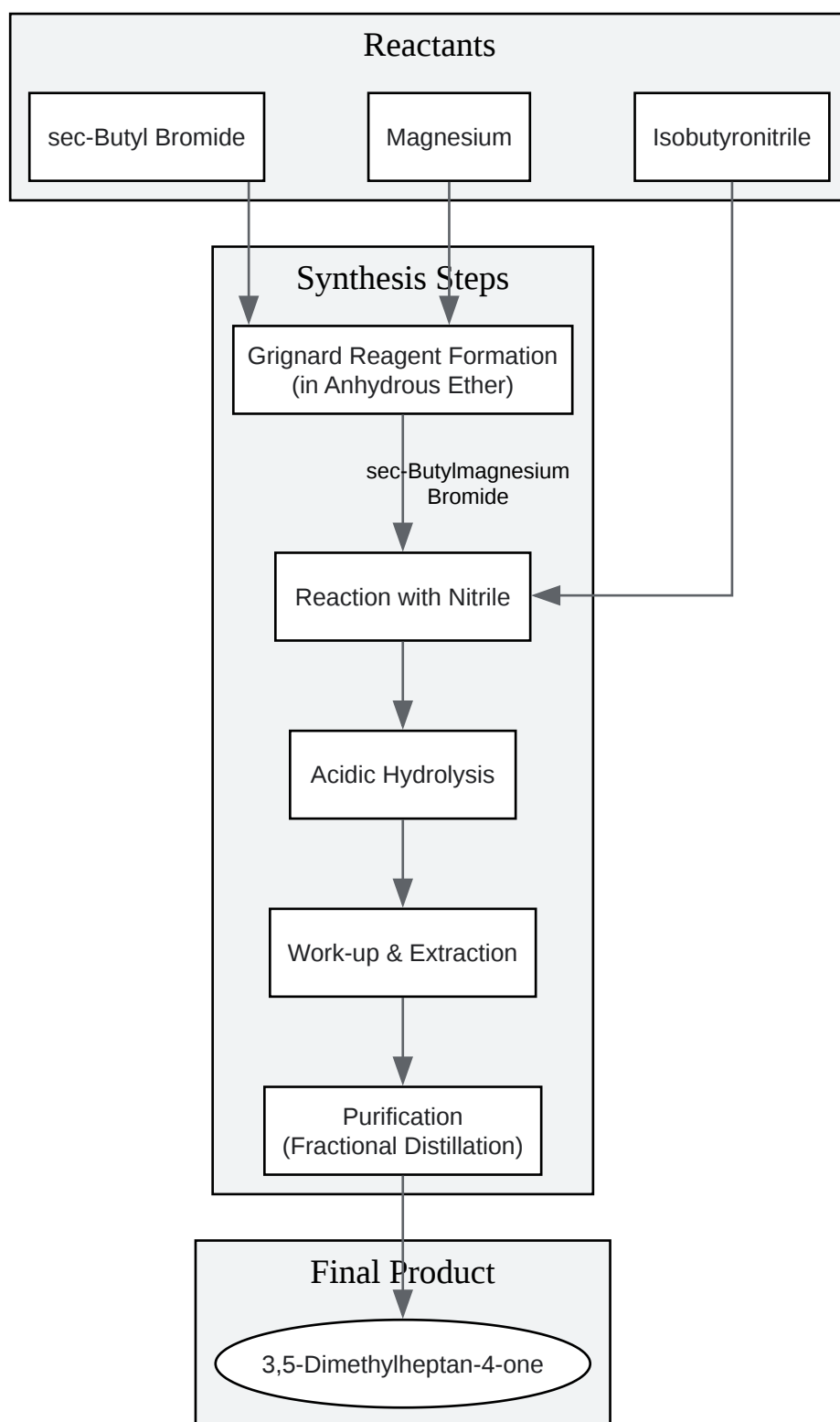
- The crude product is purified by fractional distillation under reduced pressure to yield pure **3,5-Dimethylheptan-4-one**.

## Visualizations: Workflows and Pathways

### Synthesis Workflow

The following diagram illustrates the logical flow of the Grignard synthesis of **3,5-Dimethylheptan-4-one**.





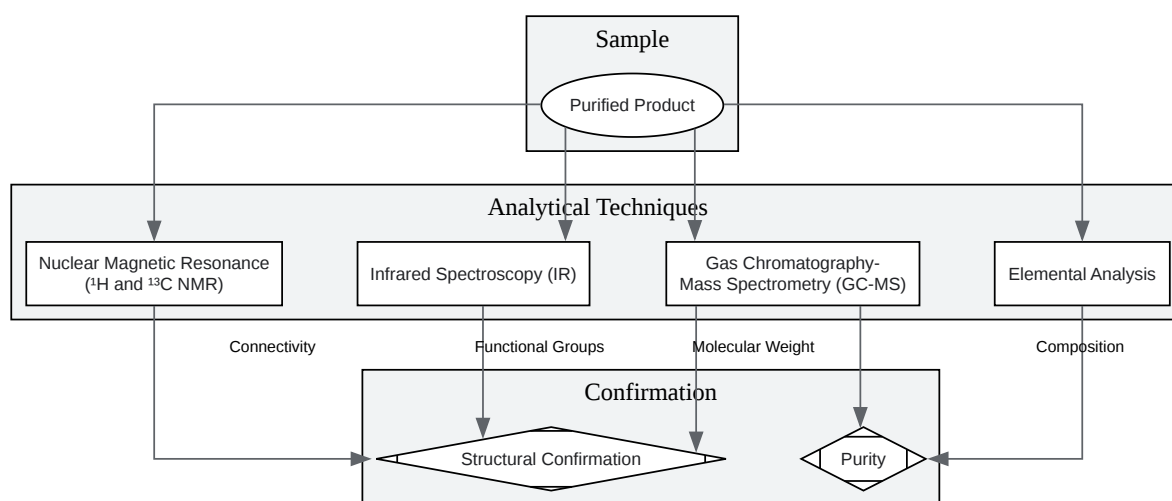
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Caption: Grignard synthesis workflow for **3,5-Dimethylheptan-4-one**.



## Characterization Workflow

The identity and purity of the synthesized **3,5-Dimethylheptan-4-one** are confirmed through a series of analytical techniques.



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Caption: Analytical workflow for the characterization of **3,5-Dimethylheptan-4-one**.

## Conclusion

While the precise historical moment of the discovery of **3,5-Dimethylheptan-4-one** is not clearly documented in readily accessible literature, its synthesis and properties are well-established within the principles of organic chemistry. The provided data and representative synthetic protocol offer a thorough technical overview for researchers and professionals. The consolidation of its physicochemical and spectroscopic data serves as a valuable reference for future studies and applications involving this compound. Further investigation into historical chemical literature may yet uncover the seminal report of this particular ketone.



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